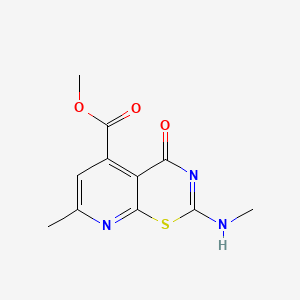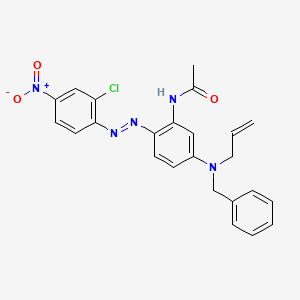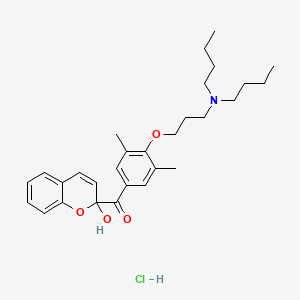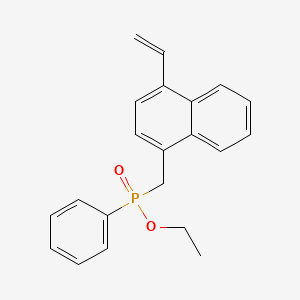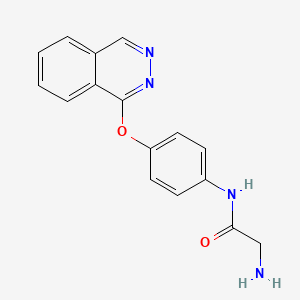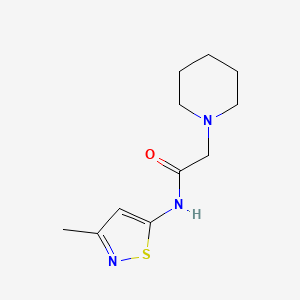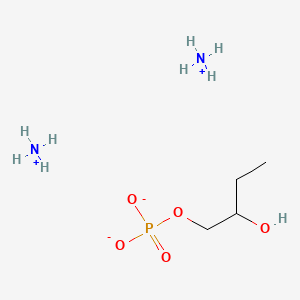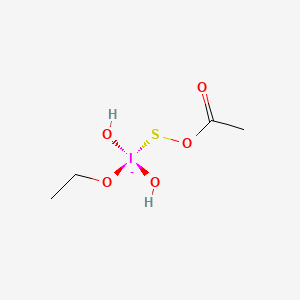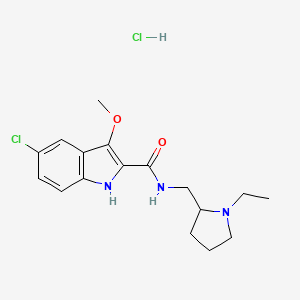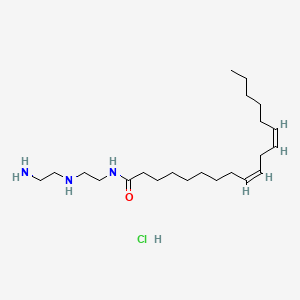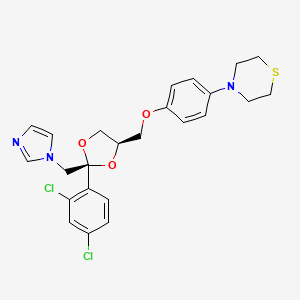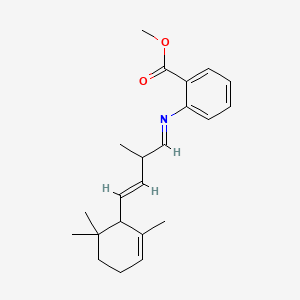
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate ester linked to a cyclohexenyl group through a butenylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate typically involves multiple steps. One common approach is the condensation reaction between a benzoic acid derivative and a cyclohexenyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, or materials.
作用機序
The mechanism of action of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Uniqueness
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a cyclohexenyl group through a butenylidene bridge sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
84145-53-9 |
|---|---|
分子式 |
C22H29NO2 |
分子量 |
339.5 g/mol |
IUPAC名 |
methyl 2-[[(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H29NO2/c1-16(12-13-19-17(2)9-8-14-22(19,3)4)15-23-20-11-7-6-10-18(20)21(24)25-5/h6-7,9-13,15-16,19H,8,14H2,1-5H3/b13-12+,23-15? |
InChIキー |
VDNUEGIWGWSOCU-HEOQEMOLSA-N |
異性体SMILES |
CC1=CCCC(C1/C=C/C(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
正規SMILES |
CC1=CCCC(C1C=CC(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


